molecular formula C7H9NO2S B13399995 (2S)-2-Amino-2-(thiophen-2-YL)propanoic acid

(2S)-2-Amino-2-(thiophen-2-YL)propanoic acid

Cat. No.: B13399995
M. Wt: 171.22 g/mol
InChI Key: DJXMNZLSBCANRG-SSDOTTSWSA-N
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Description

2-(2-thienyl)alanine is an alanine derivative where one of the methyl hydrogens is replaced by a 2-thienyl group. This compound is a heterocyclic amino acid containing a thiophene ring, which is a five-membered ring with one sulfur atom. The molecular formula of 2-(2-thienyl)alanine is C7H9NO2S, and it has a molecular weight of 171.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-thienyl)alanine can be achieved through various methods. One common approach involves the palladium-catalyzed cross-coupling reactions of orthogonally protected iodoalanines. This method has been successfully utilized to prepare a wide range of phenylalanine derivatives . Another method involves the Negishi-coupling reaction, which is a key synthetic step in the preparation of orthogonally protected 5-membered heteroaromatic amino acids .

Industrial Production Methods: . These methods can be adapted for the large-scale production of 2-(2-thienyl)alanine.

Chemical Reactions Analysis

Types of Reactions: 2-(2-thienyl)alanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The thiophene ring in the compound is particularly reactive and can participate in electrophilic substitution reactions.

Common Reagents and Conditions: Common reagents used in the reactions of 2-(2-thienyl)alanine include palladium catalysts for cross-coupling reactions, phosphorus pentasulfide for sulfurization, and various oxidizing and reducing agents .

Major Products Formed: The major products formed from the reactions of 2-(2-thienyl)alanine depend on the specific reaction conditions. For example, electrophilic substitution reactions on the thiophene ring can lead to the formation of various substituted thiophene derivatives .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-(2-thienyl)alanine include other thiophene-containing amino acids such as 3-(2-thienyl)-L-alanine and β-(2-thienyl)-D-alanine . These compounds share the thiophene ring structure but differ in the position of the thiophene group and the stereochemistry of the amino acid.

Uniqueness: The uniqueness of 2-(2-thienyl)alanine lies in its specific structure, which combines the properties of alanine and thiophene. This unique combination allows it to participate in a wide range of chemical reactions and makes it a valuable building block for the synthesis of complex molecules .

Properties

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

(2S)-2-amino-2-thiophen-2-ylpropanoic acid

InChI

InChI=1S/C7H9NO2S/c1-7(8,6(9)10)5-3-2-4-11-5/h2-4H,8H2,1H3,(H,9,10)/t7-/m1/s1

InChI Key

DJXMNZLSBCANRG-SSDOTTSWSA-N

Isomeric SMILES

C[C@@](C1=CC=CS1)(C(=O)O)N

Canonical SMILES

CC(C1=CC=CS1)(C(=O)O)N

Origin of Product

United States

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